Avanbulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Triazole-containing compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .

- They have been used in the studies against cancer cells, microbes, and various types of diseases in the human body .

- For example, medicines such as Fluconazole, Flupoxam, and Anastrozole contain a 1,2,4-triazole group .

- Triazole compounds also find applications in agrochemistry .

- They can be used in the development of new pesticides and herbicides .

- In the field of materials science, triazoles are used due to their unique structure and properties .

- They can be used in the synthesis of polymers and other materials .

- 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

- They can be used as catalysts in various organic reactions .

- Various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

- They show activity against a range of bacteria and fungi .

Pharmaceutical Chemistry

Agrochemistry

Materials Science

Organic Catalysts

Antimicrobial Agents

Anticancer Activities

- 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate dehydratase .

- This has proved useful in various two-hybrid system, where a high-affinity binding between two proteins (i.e., higher expression of the HIS3 gene) will allow the yeast cell to survive in media containing higher concentrations of 3-AT .

- 3-AT is also a nonselective systemic triazole herbicide used on nonfood croplands to control annual grasses and broadleaf and aquatic weeds .

- It is not used on food crops because of its carcinogenic properties .

- Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development .

- This essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

Microbiology

Herbicide

Drug Development

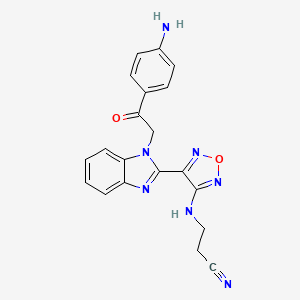

Avanbulin, also known as BAL27862, is a novel synthetic compound classified as a microtubule-targeting agent. It operates primarily by binding to the colchicine site of tubulin, leading to the destabilization of microtubules, which are crucial components of the cellular cytoskeleton. This destabilization disrupts normal cellular functions, particularly during mitosis, and induces apoptosis in cancer cells. Avanbulin is notable for its unique mechanism of action compared to other microtubule-targeting agents, as it shows efficacy against tumors that have developed resistance to conventional therapies such as taxanes and vinca alkaloids .

- There is no information available regarding the specific biological activity or mechanism of action for this compound.

- Due to the absence of specific research, potential hazards associated with this compound are unknown.

- However, some general safety considerations can be made based on the functional groups:

Avanbulin's mechanism involves several key chemical interactions:

- Binding to Tubulin: Avanbulin binds to the colchicine site on the β-tubulin subunit, inhibiting tubulin polymerization and leading to microtubule destabilization.

- Induction of Apoptosis: The destabilization of microtubules triggers a cascade of cellular events that culminate in programmed cell death (apoptosis), primarily through G2/M phase arrest .

- Resistance Mechanisms: Unlike many traditional microtubule inhibitors, avanbulin does not appear to be a substrate for P-glycoprotein, a common efflux pump associated with drug resistance, making it a promising candidate for treating resistant tumors .

Avanbulin exhibits potent anti-tumor activity across various cancer models. In vitro studies have demonstrated significant cytotoxic effects against diverse tumor cell lines, including those from non-Hodgkin lymphoma and solid tumors. The compound induces rapid apoptosis and has shown effectiveness in models resistant to other microtubule-targeting agents. For instance, it has been reported to have a median inhibitory concentration (IC50) of 11 nM in diffuse large B-cell lymphoma cell lines after 72 hours of exposure .

Avanbulin is synthesized as a prodrug known as lisavanbulin (BAL101553), which is designed for improved solubility and pharmacokinetics. The synthesis involves several steps:

- Formation of the Benzimidazole Derivative: The core structure is built around a furazano-benzimidazole scaffold.

- Prodrug Modification: The addition of a lysine moiety enhances solubility and stability in biological systems.

- Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity for clinical use .

Avanbulin is primarily being explored for its applications in oncology:

- Cancer Treatment: It is currently being evaluated in clinical trials for treating various solid tumors, particularly those resistant to standard therapies.

- Combination Therapies: Avanbulin may be used in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms .

Several compounds exhibit similar mechanisms of action as avanbulin but differ in their chemical structures and specific binding sites:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Vincristine | Binds to tubulin at the vinca alkaloid site | Commonly used in leukemia treatment; MDR substrate |

| Paclitaxel | Stabilizes microtubules | Taxane derivative; widely used in breast cancer |

| Colchicine | Binds to the colchicine site | Natural product; used for gout treatment |

| Plinabulin | Colchicine-binding site inhibitor | Designed to overcome P-glycoprotein mediated resistance |

| Etoposide | Inhibits topoisomerase II | Targets DNA rather than microtubules |

Avanbulin's distinct binding profile and its ability to induce apoptosis through microtubule destabilization set it apart from these compounds, particularly in its potential effectiveness against drug-resistant tumors .

Tubulin Binding Dynamics

Avanbulin exhibits distinctive binding characteristics that differentiate it from other microtubule-targeting agents. The compound demonstrates high-affinity binding to tubulin heterodimers through direct interaction with the colchicine-binding site, establishing a foundation for its potent microtubule-destabilizing properties.

Colchicine-Binding Site Interactions

Avanbulin binds specifically to the colchicine-binding site located at the intradimer interface between alpha-tubulin and beta-tubulin subunits [1] [2]. X-ray crystallographic analysis has revealed that Avanbulin occupies the same binding pocket as colchicine, with the binding site comprising three distinct hydrophobic pockets that serve as primary locations for ligand interactions, complemented by two hydrophilic sites that facilitate hydrogen bond formation [3] [4].

The structural analysis demonstrates that Avanbulin binding occurs at the intermediate domain of beta-tubulin, positioned at the interface with the alpha-subunit within the same heterodimer [2] [5]. This binding location is critical for preventing the conformational transition required for microtubule assembly, as it maintains tubulin in a curved conformation that is incompatible with the straight structure necessary for incorporation into microtubules [6] [4].

The binding specificity is further characterized by the compound's ability to bind independently of vinblastine, demonstrating that Avanbulin does not interfere with vinca alkaloid binding sites [4]. This independence suggests that Avanbulin accesses the colchicine site through a distinct mechanism that does not involve the formation of tubulin oligomers, differentiating it from classical microtubule-destabilizing agents [7] [4].

Thermodynamic and Kinetic Binding Parameters

The thermodynamic profile of Avanbulin binding reveals high-affinity interaction with tubulin, characterized by a dissociation constant (Kd) of 244 ± 30 nanomolar [4] [8]. This binding affinity represents a stoichiometric interaction of 1 mole of Avanbulin per mole of tubulin heterodimer, indicating a highly specific and saturatable binding process [4].

The kinetic characteristics of Avanbulin binding demonstrate distinct temporal properties compared to colchicine. While both compounds compete for the same binding site, Avanbulin exhibits unique kinetic behavior that suggests different association and dissociation rates [4]. The binding kinetics are temperature-dependent, with optimal activity observed at 37°C, where Avanbulin potently inhibits tubulin assembly with an IC50 of 1.4 micromolar [4] [8].

The thermodynamic stability of the Avanbulin-tubulin complex contributes to its effectiveness as a microtubule-destabilizing agent. The high binding affinity ensures sustained occupancy of the colchicine site, preventing tubulin from adopting the straight conformation required for microtubule polymerization [4]. This thermodynamic advantage allows Avanbulin to maintain its inhibitory effect on microtubule assembly even at relatively low concentrations.

Microtubule Destabilization Mechanisms

The mechanism by which Avanbulin destabilizes microtubules involves multiple interconnected processes that disrupt normal microtubule dynamics and organization. These mechanisms operate at both the molecular and cellular levels to achieve effective microtubule-targeting activity.

Effects on Microtubule Polymerization Kinetics

Avanbulin exerts profound effects on microtubule polymerization kinetics by interfering with the fundamental processes that govern tubulin assembly. The compound inhibits tubulin polymerization by preventing the conformational changes necessary for tubulin heterodimers to adopt the straight configuration required for incorporation into microtubules [4] [2].

The kinetic disruption manifests through several distinct mechanisms. First, Avanbulin binding stabilizes the curved conformation of tubulin heterodimers, which is incompatible with the straight protofilament structure found in microtubules [6] [4]. This conformational constraint prevents the normal head-to-tail polymerization that characterizes microtubule assembly [9].

Second, the compound disrupts the normal dynamics of microtubule growth and shrinkage phases. Under normal conditions, microtubules exhibit dynamic instability characterized by alternating periods of growth and rapid depolymerization [10]. Avanbulin interferes with these dynamics by destabilizing the microtubule lattice and promoting catastrophic depolymerization events [4].

The polymerization kinetics are further affected by Avanbulin's influence on the guanosine triphosphate (GTP) cap structure at microtubule ends. The compound's binding to the colchicine site affects the structural integrity of the microtubule lattice, making it more susceptible to depolymerization when the stabilizing GTP cap is lost [2] [4].

Spindle Assembly Checkpoint Activation

Avanbulin's mechanism of action extends beyond simple microtubule disruption to include activation of the spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis [2] [11] [12].

The spindle assembly checkpoint activation occurs as a direct consequence of Avanbulin's effects on microtubule organization. When Avanbulin binds to tubulin and disrupts microtubule dynamics, it prevents the formation of a functional mitotic spindle [2] [4]. This spindle disruption triggers checkpoint proteins that monitor microtubule attachment to kinetochores, the protein structures that connect chromosomes to spindle fibers [12].

The checkpoint activation leads to cell cycle arrest in the G2/M phase, preventing cells from proceeding through mitosis until proper spindle function is restored [2] [11]. However, since Avanbulin continues to disrupt microtubule function, the checkpoint remains activated, ultimately leading to apoptotic cell death [2] [12].

This mechanism is particularly important for cancer therapy because it selectively targets rapidly dividing cells that are dependent on functional microtubules for mitosis. The prolonged checkpoint activation induced by Avanbulin provides a therapeutic window for eliminating cancer cells while minimizing effects on non-dividing normal cells [2] [12].

The temporal aspects of checkpoint activation have been characterized through live-cell imaging studies, which demonstrate that Avanbulin can induce apoptosis in approximately half of treated cell lines within the first 24 hours of exposure, with the remaining cells showing apoptotic responses within 48 hours [2].

Comparative Binding Mode Analysis

The binding mode of Avanbulin can be distinguished from other microtubule-targeting agents through detailed structural and mechanistic comparisons. These differences provide insights into the unique properties that make Avanbulin effective against drug-resistant cancer models.

Structural Divergence from Classical MTAs (Taxanes, Vinca Alkaloids)

Avanbulin exhibits fundamental structural and mechanistic differences from classical microtubule-targeting agents, particularly taxanes and vinca alkaloids. While these established drug classes have been successful in cancer treatment, their mechanisms of action differ significantly from Avanbulin's approach to microtubule disruption.

Taxanes, including paclitaxel and docetaxel, bind to the taxane site on beta-tubulin and function as microtubule-stabilizing agents [13] [14]. Unlike Avanbulin, which destabilizes microtubules by preventing polymerization, taxanes promote microtubule assembly and stability by binding to a site that faces the microtubule lumen near the lateral interface between protofilaments [15]. This fundamental difference in mechanism results in opposite effects on microtubule dynamics.

The structural divergence is further evident in the cellular phenotypes produced by these different drug classes. Taxanes induce the formation of hyperstabilized microtubules that resist depolymerization, leading to mitotic arrest through excessive microtubule stability [15] [16]. In contrast, Avanbulin produces a unique microtubule phenotype characterized by the formation of small tubulin aggregates and complete disruption of the microtubule network [4] [17].

Vinca alkaloids represent another distinct class of microtubule-targeting agents that bind to the vinca domain on tubulin [13] [16]. While vinca alkaloids also destabilize microtubules like Avanbulin, their mechanism involves binding to a different site and inducing the formation of spiral tubulin aggregates [16] [18]. Avanbulin's binding to the colchicine site does not result in oligomer formation, distinguishing it from the vinca alkaloid mechanism [4].

The resistance profiles of these different drug classes also demonstrate their structural divergence. Classical microtubule-targeting agents are often subject to resistance mechanisms involving P-glycoprotein-mediated efflux and specific tubulin isotype expression [13] [16]. Avanbulin's unique binding mode and mechanism allow it to maintain activity in cancer models resistant to taxanes and vinca alkaloids [2] [5].

Conformational Changes in Tubulin Heterodimers

The conformational changes induced by Avanbulin binding represent a critical aspect of its mechanism of action, distinguishing it from other microtubule-targeting agents through specific effects on tubulin structure and dynamics.

Avanbulin binding to the colchicine site induces conformational changes that prevent tubulin heterodimers from adopting the straight configuration required for microtubule incorporation [4] [6]. This conformational constraint is achieved through specific interactions with secondary structure elements within the colchicine-binding domain, including the H7 and H8 alpha-helices, the T7 loop, and the S8 and S9 beta-strands [6].

The binding of Avanbulin to the colchicine site interferes with the concerted movements of these secondary structure elements that are normally required for the conformational transition from curved to straight tubulin [6]. This interference prevents the stacking of helix H8 onto the intermediate domain beta-sheet, a structural rearrangement that is essential for microtubule assembly [6].

The conformational effects of Avanbulin binding extend beyond the immediate binding site to influence the overall structure of the tubulin heterodimer. The compound's interaction with the intradimer interface affects the relative positioning of the alpha and beta subunits, maintaining the curved conformation that is characteristic of unpolymerized tubulin [4] [6].

These conformational changes have been characterized through comparison with other colchicine-binding site inhibitors, revealing that while Avanbulin shares the same binding site as colchicine, it produces distinct conformational effects [4]. The unique binding mode of Avanbulin results in different outcomes for tubulin structure and microtubule organization compared to classical colchicine-binding agents.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]